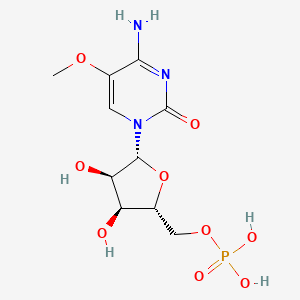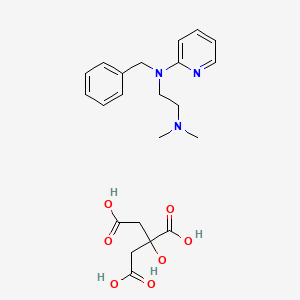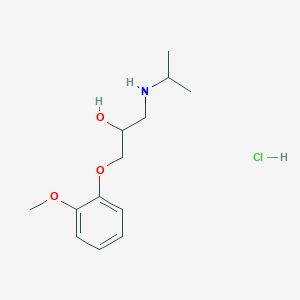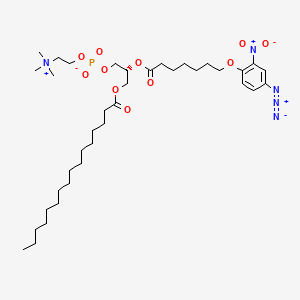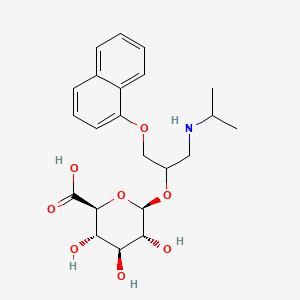
6-氨基糖
描述
Synthesis Analysis
The synthesis of 6-Aminosaccharin and related aminopolysaccharides has been explored through methods such as thermal polymerization of 6-amino-6-deoxy-D-glucose in the presence of acetic acid. This process proceeds via Amadori rearrangement, leading to the formation of aminopolysaccharides with aminoketose structures in their main chains. The molecular weights of these polymers are typically determined by GPC analysis after acetylation of the product polysaccharides (Kadokawa, Hino, Karasu, Tagaya, & Chiba, 1998), (Kadokawa et al., 2000).
Molecular Structure Analysis
The molecular structure of 6-Aminosaccharin and its derivatives is characterized by features such as aminoketose and glycosylamine structures, indicative of their complex formation and rearrangement processes. These structural aspects are crucial for understanding the functional properties and potential applications of these compounds in various domains (Kadokawa et al., 1998), (Kadokawa et al., 2000).
Chemical Reactions and Properties
The chemical reactions involving 6-Aminosaccharin are characterized by polymerization processes that lead to the formation of aminopolysaccharides. These reactions, such as Amadori rearrangement, are fundamental in achieving the desired structural and functional attributes of the synthesized compounds. The resultant polymers exhibit unique properties based on their molecular architecture (Kadokawa et al., 1998).
Physical Properties Analysis
The physical properties of 6-Aminosaccharin-derived polymers are largely determined by their molecular weight and structural configuration. These properties are essential for potential applications in material science and bioengineering fields. The polymerization method and subsequent modifications significantly influence these physical attributes (Kadokawa et al., 1998).
Chemical Properties Analysis
The chemical properties of 6-Aminosaccharin and related compounds are defined by their reactivity and the potential for further functionalization. These aspects are crucial for their incorporation into more complex molecular architectures and for tailoring their interaction with biological systems (Kadokawa et al., 1998).
科学研究应用
聚合物合成与改性:
- 6-氨基糖已被用于聚合过程中,以生成可溶的半聚合物阶段,这些阶段最终在较高温度下环化成不溶的、热稳定的聚合物。这些聚合物在材料科学和工程学中具有应用(D′alelio, Fessler, Giza, Feigl, Chang, & Saha, 1971)。
生物医学应用:
- 包括6-氨基糖在内的氨基多糖已经被探索用于生物医学应用,特别是在药物和基因递送、组织工程和其他生物医学领域,因为它们具有生物相容性和生物降解性(Fox & Edgar, 2012)。
酶功能和分子相互作用:
- 已经对肝素6-O-磺基转移酶等酶进行了研究,这些酶与包括6-氨基糖在内的多糖相互作用,以了解各种生物活性及其潜在治疗应用(Xu, Moon, Xu, Krahn, Liu, & Pedersen, 2017)。
糖生物学和碳水化合物分析:
- 涉及碳水化合物及其在生物过程中作用的研究的糖生物学研究,通常包括6-氨基糖作为了解生物系统中碳水化合物复杂结构和功能的组成部分(Finkelstein, 2007)。
高级材料设计:
- 为特定功能设计的创新材料,如选择性糖基化探针或作为特种聚合物中的组分,已经利用6-氨基糖来增强其性能(Chuh, Zaro, Piller, Piller, & Pratt, 2014)。
属性
IUPAC Name |
6-amino-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3S/c8-4-1-2-5-6(3-4)13(11,12)9-7(5)10/h1-3H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRKZHLPNHLAKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)S(=O)(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176601 | |
| Record name | 6-Aminosaccharin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22094-62-8 | |
| Record name | 6-Aminosaccharin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22094-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Aminosaccharin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022094628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Aminosaccharin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-AMINOSACCHARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X8M8255WF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 6-Aminosaccharin in materials science?
A1: 6-Aminosaccharin is a valuable monomer for synthesizing polymers. Specifically, it can form polyamide structures that, upon further heating, cyclize into highly thermally stable and insoluble polymers known as polysaccharins []. This characteristic makes them potentially suitable for applications demanding high thermal resistance.
Q2: Can 6-Aminosaccharin be used to create polymers with specific properties?
A2: Yes, 6-Aminosaccharin can be copolymerized with other monomers to fine-tune the properties of the resulting polymers. For example, it can be copolymerized with N-vinyl-2-pyrrolidone to produce vinyl polymers containing saccharin units []. This approach allows for tailoring polymer properties for specific applications.
Q3: How does the structure of 6-Aminosaccharin lend itself to polymerization?
A3: The presence of both an amino group (-NH2) and a sulfonamide group (-SO2NH-) within the 6-Aminosaccharin molecule allows it to undergo polymerization reactions. The amino group can react with carboxylic acids or their derivatives, while the sulfonamide group can participate in ring-opening reactions, enabling the formation of polymer chains [, ].
Q4: Are there any challenges in synthesizing 6-Aminosaccharin?
A4: While several synthetic routes to 6-Aminosaccharin exist, some can be multi-step processes. One approach involves the nitration of saccharin followed by the reduction of the nitro group to an amino group []. Optimizing these reactions for yield and purity is crucial for efficient large-scale production.
Q5: Has 6-Aminosaccharin been explored for biological applications?
A5: Yes, research suggests that 6-Aminosaccharin can serve as a ligand for targeting the carbonic anhydrase IX (CA IX) protein []. This enzyme is overexpressed in hypoxic tumors and is considered a potential target for cancer imaging and therapy.
Q6: What makes 6-Aminosaccharin suitable for targeting CA IX?
A6: While the exact binding mechanism requires further investigation, it's likely that the sulfonamide group in 6-Aminosaccharin interacts with the zinc ion in the active site of CA IX, similar to other known sulfonamide-based CA IX inhibitors []. Further research is needed to fully understand this interaction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-morpholinyl)ethyl]-6,7-dihydro-5H-benzo[2,3]cyclohepta[2,4-d]pyridazin-3-amine](/img/structure/B1214367.png)
